Cas no 1451393-13-7 (4-Chloro-2-fluoro-3-hydroxyphenylboronic acid)

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
- (4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid
- Z1506
- D71520
- C6H5BClFO3
- (4-Chloro-2-fluoro-3-hydroxy-phenyl)boronic acid
- CS-0174744
- DTXSID901231041
- AKOS027425705
- (4-chloro-2-fluoro-3-hydroxyphenyl)boronicacid
- 1451393-13-7
- B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
- MFCD19981522
-
- MDL: MFCD19981522
- インチ: 1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H
- InChIKey: CYFLEBLGQHFBBB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(B(O)O)=C(C=1O)F
計算された属性
- 精确分子量: 190.0004300g/mol
- 同位素质量: 190.0004300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C990495-10g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |
1451393-13-7 | 10g |
$1022.00 | 2023-05-18 | ||
TRC | C990495-1g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |
1451393-13-7 | 1g |
$161.00 | 2023-05-18 | ||
A2B Chem LLC | AX55243-5g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |
1451393-13-7 | 97% | 5g |
$361.00 | 2024-04-20 | |
TRC | C990495-5g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |
1451393-13-7 | 5g |
$661.00 | 2023-05-18 | ||
Ambeed | A810042-5g |
(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid |
1451393-13-7 | 97% | 5g |
$494.0 | 2025-02-26 | |
Ambeed | A810042-1g |
(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid |
1451393-13-7 | 97% | 1g |
$163.0 | 2025-02-26 | |
abcr | AB309385-5g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, 97%; . |
1451393-13-7 | 97% | 5g |
€296.70 | 2025-02-21 | |
abcr | AB309385-25g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, 97%; . |
1451393-13-7 | 97% | 25g |
€865.40 | 2025-02-21 | |
abcr | AB309385-100g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, 97%; . |
1451393-13-7 | 97% | 100g |
€2493.10 | 2024-06-08 | |
A2B Chem LLC | AX55243-1g |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |
1451393-13-7 | 97% | 1g |
$119.00 | 2024-04-20 |
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-Chloro-2-fluoro-3-hydroxyphenylboronic acidに関する追加情報
4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid: A Comprehensive Overview
The compound 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (CAS No. 1451393-13-7) is a highly specialized organic compound with significant applications in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a substituted phenol moiety. The presence of chlorine and fluorine substituents on the aromatic ring introduces distinct electronic and steric properties, making it a valuable building block in modern chemical research.
Recent advancements in the field of organoboron chemistry have highlighted the importance of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid as a versatile precursor for the synthesis of various biologically active molecules. The boronic acid group is particularly reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been extensively utilized in the construction of complex molecular architectures. For instance, researchers have employed this compound to synthesize novel heterocyclic compounds with potential anti-cancer and anti-inflammatory activities.
The structural features of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid make it an ideal candidate for exploring regioselective reactions. The hydroxyl group on the aromatic ring can act as a directing group, facilitating nucleophilic substitution or oxidation reactions under specific conditions. Moreover, the combination of chlorine and fluorine substituents introduces a unique electronic environment that can influence the reactivity of the boronic acid group. This has been exploited in the development of novel catalytic systems for asymmetric synthesis.
In terms of synthetic methodology, 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid can be prepared through various routes, including hydroboration reactions and boronate ester formation. Recent studies have focused on optimizing these methods to enhance yield and purity, particularly for large-scale production. For example, a green chemistry approach utilizing microwave-assisted synthesis has been reported, significantly reducing reaction time while maintaining high product quality.
The applications of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid extend beyond traditional organic synthesis. It has been utilized as a key intermediate in the preparation of advanced materials, such as fluorescent sensors and electronic devices. The ability to functionalize the aromatic ring with diverse substituents has opened new avenues for tailoring material properties at the molecular level.
From a pharmacological perspective, 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid has shown promise as a lead compound in drug discovery programs targeting various disease states. Its unique combination of electronic properties and reactivity makes it an attractive candidate for designing bioactive molecules with improved potency and selectivity. Recent studies have demonstrated its potential in inhibiting key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
In conclusion, 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (CAS No. 1451393-13-7) is a multifaceted compound with significant implications across diverse areas of chemical research. Its structural versatility and reactivity make it an invaluable tool for advancing both fundamental and applied sciences. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and related disciplines.
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